3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime typically involves multiple steps, starting with the nitration of 2,4,5-trichlorophenol to introduce the nitro group. This is followed by the formation of the benzenecarbaldehyde moiety and subsequent reaction with O-methyloxime to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Nucleophilic aromatic substitution reactions often require strong bases and elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the aldehyde group produces a carboxylic acid .
Scientific Research Applications
3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide known for its use in agriculture.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features.
Uniqueness
3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its high purity and versatility make it valuable in various research and industrial applications .
Properties
IUPAC Name |
(E)-N-methoxy-1-[3-nitro-4-(2,4,5-trichlorophenoxy)phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c1-22-18-7-8-2-3-13(12(4-8)19(20)21)23-14-6-10(16)9(15)5-11(14)17/h2-7H,1H3/b18-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLBELPPNREUEW-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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